Bis[2-(4,6-difluorophenyl)pyridinato-C2,N](picolinato)iridium(III)

Catalog No.
S925026
CAS No.
376367-93-0
M.F
C28H17F4IrN3O2-2
M. Wt
695.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis[2-(4,6-difluorophenyl)pyridinato-C2,N](picolin...

CAS Number

376367-93-0

Product Name

Bis[2-(4,6-difluorophenyl)pyridinato-C2,N](picolinato)iridium(III)

IUPAC Name

2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium;pyridine-2-carboxylic acid

Molecular Formula

C28H17F4IrN3O2-2

Molecular Weight

695.7 g/mol

InChI

InChI=1S/2C11H6F2N.C6H5NO2.Ir/c2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;8-6(9)5-3-1-2-4-7-5;/h2*1-4,6-7H;1-4H,(H,8,9);/q2*-1;;

InChI Key

ZNXYMQNTSZXWLG-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C(=O)O.[Ir]

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C(=O)O.[Ir]

Firpic in Organic Light-Emitting Diode (OLED) Research

Firpic, also known as iridium(III)bis(4,6-difluorophenylpyridinato-N,C') (picolinate) (), is a chemical compound studied extensively in the field of organic light-emitting diodes (OLEDs). Its primary application in scientific research is as a phosphorescent dopant.

  • Phosphorescent Dopant: OLEDs rely on organic molecules to emit light when subjected to an electric current. Certain molecules, like Firpic, can absorb light at a specific wavelength and then emit light at a different, typically longer, wavelength. This process is called phosphorescence and allows for more efficient light generation compared to standard fluorescent materials (). By incorporating Firpic as a dopant (a small amount added to another material) into the light-emitting layer of an OLED, researchers can achieve efficient emission of blue light.

Advantages of Firpic in OLED Research

Firpic offers several advantages as a dopant in OLED research:

  • High Efficiency

    Firpic exhibits a phenomenon called efficient intersystem crossing, which allows it to convert most absorbed light energy into emitted light. This translates to brighter and more energy-efficient OLEDs ().

  • Color Purity

    Firpic emits light in a narrow spectral range, resulting in a pure blue color output. This is crucial for developing high-quality displays with accurate color reproduction ().

  • Long Operational Lifetime

    OLEDs can degrade over time, leading to decreased brightness and color shifting. Firpic-based OLEDs have been shown to exhibit good operational lifetimes, making them suitable for practical applications ().

Ongoing Research with Firpic

Research on Firpic continues to explore its potential and limitations in OLED development. Some areas of ongoing investigation include:

  • Developing new host materials

    Optimizing the surrounding material (host) for Firpic can further improve its performance in OLEDs. Researchers are exploring new host materials to enhance efficiency, color stability, and device lifetime.

  • Multi-layered OLED structures

    By incorporating Firpic into different layers of an OLED, researchers can achieve better control over light emission and color characteristics.

  • Phosphorescent OLED (PHOLED) optimization

    Firpic plays a key role in PHOLED research. Scientists are working to improve the overall performance of PHOLEDs using Firpic and other advanced materials.

Bis2-(4,6-difluorophenyl)pyridinato-C2,Niridium(III) is a complex organometallic compound featuring iridium as the central metal atom. Its molecular formula is C28H16F4IrN3OC_{28}H_{16}F_{4}IrN_{3}O, and it has a molecular weight of approximately 694.66 g/mol. This compound appears as a yellow powder and exhibits a melting point range of 330-335 °C. The structure comprises two 4,6-difluorophenyl pyridine ligands coordinated to the iridium center, along with a picolinate ligand, contributing to its unique photophysical properties and potential applications in optoelectronic devices .

In OLEDs, Firpic functions as a phosphorescent dopant. When excited by electrical current, Firpic absorbs energy and transitions to an excited state. Following this, it can relax back to the ground state through two pathways:

  • Fluorescence: A faster process where light is emitted directly from the excited state (singlet state) with shorter wavelengths (higher energy).
  • Phosphorescence: A slower process involving intersystem crossing to a long-lived triplet state followed by light emission with longer wavelengths (lower energy) compared to fluorescence.

The presence of heavy iridium metal allows for efficient intersystem crossing, enabling Firpic to harvest both singlet and triplet excitons, resulting in higher overall light emission efficiency [].

: Upon excitation, the compound can participate in energy transfer processes, which are crucial for its application in phosphorescent materials.
  • Decomposition Reactions: At elevated temperatures or in the presence of strong acids or bases, the compound may decompose, leading to the release of iridium and other byproducts .
  • The synthesis of Bis2-(4,6-difluorophenyl)pyridinato-C2,Niridium(III) typically involves several steps:

    • Preparation of Ligands: The 4,6-difluorophenyl pyridine and picolinate ligands are synthesized separately.
    • Metal Coordination: The iridium(III) salt is reacted with the prepared ligands under controlled conditions (usually in an inert atmosphere) to form the final complex.
    • Purification: The product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for characterization and application .

    Unique AspectsTris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III)Three pyridine ligandsOLEDsHigher phosphorescent efficiencyIridium(III) Complexes with Different LigandsVarious ligand typesPhotodynamic therapyDiverse biological activitiesBis2-(phenyl)pyridinato-C2,Niridium(III)Phenyl instead of difluorophenylOLEDsDifferent emission spectra

    The uniqueness of Bis2-(4,6-difluorophenyl)pyridinato-C2,Niridium(III) lies in its specific ligand arrangement that enhances its photophysical properties compared to other similar compounds. This makes it particularly suitable for applications requiring efficient blue light emission and potential therapeutic uses.

    Interaction studies involving Bis2-(4,6-difluorophenyl)pyridinato-C2,Niridium(III) have focused on its behavior in various solvents and with different biological molecules. These studies help elucidate its stability and reactivity under physiological conditions. Notably, interactions with DNA or proteins could provide insights into its potential biological mechanisms and therapeutic applications.

    Dates

    Modify: 2023-08-16

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